1-[(2-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide
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Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide is a chemical compound with a complex structure that includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenylmethanesulfonyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonyl group can also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl derivatives and methanesulfonyl-containing compounds. For example:
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide: This compound has a similar structure but includes a chloro group instead of a fluorophenyl group.
1-[(2-Fluorophenyl)methanesulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide: This compound includes a methylsulfanyl group, which can alter its chemical properties and reactivity.
Properties
Molecular Formula |
C15H21FN2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21FN2O3S/c1-17(2)15(19)12-7-9-18(10-8-12)22(20,21)11-13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
SUDMVJMWPQLLDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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